molecular formula C23H26N4O5 B2700775 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate CAS No. 1351661-30-7

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate

Cat. No.: B2700775
CAS No.: 1351661-30-7
M. Wt: 438.484
InChI Key: QVQTWSDDOFJSQE-UHFFFAOYSA-N
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Description

1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate ( 1351661-30-7) is a complex organic compound with a molecular formula of C23H26N4O5 and a molecular weight of 438.5 g/mol . This chemical features a benzimidazole core linked to a meta-tolyl ethanone group via a piperazine moiety, presented as an oxalate salt to enhance stability and solubility for research applications. Benzimidazole derivatives are a prominent scaffold in medicinal chemistry and are extensively investigated for their diverse biological activities . Compounds featuring the 1H-benzo[d]imidazole structure are recognized for their potential as tyrosine kinase inhibitors , which are crucial for research in oncology and signal transduction. Furthermore, hybrid molecules incorporating benzimidazole and piperazine motifs are of significant interest in pharmaceutical research for developing novel therapeutic agents . The specific arrangement of these pharmacophores in this compound suggests potential for probing various biochemical pathways, making it a valuable tool for advanced chemical biology and drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-5-4-6-17(13-16)14-21(26)25-11-9-24(10-12-25)15-20-22-18-7-2-3-8-19(18)23-20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQTWSDDOFJSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N4O3C_{19}H_{22}N_4O_3 and a molecular weight of 358.4 g/mol. It features a benzimidazole ring, a piperazine moiety, and an ethanone structure, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole core through cyclization reactions.
  • Piperazine modification to introduce the desired substituents.
  • Final coupling reactions to form the complete structure.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives. For instance, a series of benzimidazole-based compounds were evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves:

  • Inhibition of DNA topoisomerases , which play critical roles in DNA replication and transcription. Compounds similar to this compound have shown IC50 values comparable to established chemotherapeutics like camptothecin .
CompoundTarget EnzymeIC50 (μM)
1-(4...Hu Topo I16
CamptothecinHu Topo I15

The proposed mechanisms for the biological activity include:

  • Intercalation with DNA , leading to disruption in replication processes.
  • Cell cycle arrest , particularly at the G2/M phase, indicating that these compounds induce significant DNA damage that hinders repair mechanisms .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives:

  • Study on Cell Lines : A study involving 60 human cancer cell lines showed that specific derivatives exhibited low GI50 values, indicating potent growth inhibition .
  • Flow Cytometry Analysis : Flow cytometric studies confirmed that certain derivatives caused G2/M phase arrest in cancer cells, further supporting their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of various benzimidazole derivatives reveals their diverse biological activities:

Compound NameStructure FeaturesBiological Activity
BBZ Derivative 11aDimethoxy substitutionStrong anticancer activity
BBZ Derivative 12bHydroxy substitutionModerate anticancer activity
BBZ Derivative 13cNo significant modificationsMinimal activity

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

  • Heterocyclic core : Benzimidazole vs. benzothiazole (e.g., compounds 5i–5l in ).
  • Substituents : m-Tolyl vs. phenyl (11a in ) or halogenated aryl groups (e.g., sertaconazole in ).
  • Counterions : Oxalate vs. hydrobromide () or neutral forms.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Profile
Target Compound (Oxalate Salt) C₂₂H₂₃N₃O·C₂H₂O₄ ~439.4 Benzimidazole, m-tolyl, oxalate High (due to salt)
5k (Benzothiazole-Piperazine Hybrid) C₂₃H₁₉N₇OS₂ 490.13 Benzothiazole, triazole, thioether Moderate
11a (Phenyl Analogue) C₁₉H₁₈N₄O 318.38 Benzimidazole, phenyl Low (neutral form)
Sertaconazole (Antifungal Agent) C₂₀H₁₅Cl₃N₂OS 437.77 Benzo[b]thienyl, dichlorophenyl Lipophilic

Key Observations :

  • The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like 11a.

Table 2: Pharmacological Comparisons

Compound Name Biological Activity Potency (IC₅₀/EC₅₀) Mechanism Insights
Target Compound Hypothetical: Anticancer/CNS N/A Benzimidazole-piperazine hybrids target kinase or GPCR pathways
5k (Anticancer Hybrid) Anticancer (in vitro) 10–25 µM Tubulin inhibition or DNA intercalation
Sertaconazole Antifungal <1 µg/mL Ergosterol synthesis inhibition
3g, 3l, 3o (Anticonvulsant Thioureas) Anticonvulsant (MES/PTZ models) 30–100 mg/kg Modulation of GABAergic pathways

Key Observations :

  • Benzimidazole derivatives with piperazine linkages (e.g., sertaconazole) often exhibit dual functionality, combining structural rigidity for target binding with solubility-modifying groups .

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